molecular formula C11H16N6O B12208218 2,2-dimethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide

2,2-dimethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide

Cat. No.: B12208218
M. Wt: 248.28 g/mol
InChI Key: RDKDNVPGNFCHPQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Preparation Methods

The synthesis of 2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide typically involves multiple steps. One common method includes the condensation of appropriate hydrazides with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the progression of the cell cycle .

Comparison with Similar Compounds

2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of 2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

2,2-dimethyl-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide

InChI

InChI=1S/C11H16N6O/c1-11(2,3)10(18)16-15-8-7-5-14-17(4)9(7)13-6-12-8/h5-6H,1-4H3,(H,16,18)(H,12,13,15)

InChI Key

RDKDNVPGNFCHPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NNC1=C2C=NN(C2=NC=N1)C

Origin of Product

United States

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